4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine
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Overview
Description
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a benzylpiperidine and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, which can be attributed to their ability to readily bind with various enzymes and receptors in the biological system .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can yield the triazole ring, which can then be further functionalized to introduce the benzylpiperidine and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorophenyl position .
Scientific Research Applications
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the triazoloquinazoline core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is unique due to its specific combination of functional groups and its ability to interact with a diverse range of molecular targets. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5/c1-19-6-5-9-22(16-19)26-28-30-27(24-18-23(29)10-11-25(24)34(28)32-31-26)33-14-12-21(13-15-33)17-20-7-3-2-4-8-20/h2-11,16,18,21H,12-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKYMPMEBGHLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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